8-Methoxyisoquinolin-6-amine
Description
Contextual Significance of the Isoquinoline (B145761) Heterocycle in Organic and Medicinal Chemistry
The isoquinoline heterocycle is a privileged scaffold in the world of chemistry. nih.govrsc.org This bicyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the synthesis of a vast array of organic molecules. slideshare.netnumberanalytics.com Its structural significance is deeply rooted in its presence in numerous naturally occurring alkaloids, such as papaverine (B1678415) and berberine, which have been used in traditional medicine for their therapeutic properties. slideshare.netamerigoscientific.com
In medicinal chemistry, the isoquinoline framework is of paramount importance due to its association with a wide spectrum of pharmacological activities. nih.govamerigoscientific.com Compounds containing this scaffold have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others. nih.govnumberanalytics.comamerigoscientific.com The versatility of the isoquinoline nucleus allows for extensive chemical modification, enabling chemists to design and synthesize novel derivatives with tailored biological and chemical properties. numberanalytics.com
Role of Methoxy (B1213986) and Amine Substituents in Isoquinoline Scaffold Modification
The properties and reactivity of the isoquinoline scaffold can be significantly influenced by the introduction of various functional groups. The methoxy (-OCH3) and amine (-NH2) groups are particularly noteworthy substituents.
The methoxy group, an electron-donating group, can modulate the electron density of the aromatic system. This alteration can impact the molecule's reactivity, stability, and its interactions with biological targets. For instance, the position of methoxy groups on the isoquinoline ring can influence the compound's lipophilicity, which in turn affects its ability to cross biological membranes.
The amine group, on the other hand, introduces a site of basicity and a hydrogen-bond donor. This functional group is crucial for forming interactions with biological macromolecules, such as enzymes and receptors. chemshuttle.com The presence and position of an amine group can be a key determinant of a compound's pharmacological activity. For example, 8-aminoquinoline (B160924) derivatives are known for their antimalarial properties. mdpi.com
Current Research Landscape Pertaining to 8-Methoxyisoquinolin-6-amine
Current research on this compound is primarily focused on its synthesis and its potential as a building block in the development of more complex molecules. While specific studies on this exact compound are not extensively detailed in publicly available literature, the broader interest in substituted isoquinolines suggests its importance. Researchers are actively exploring synthetic routes to various isoquinoline derivatives, including those with methoxy and amine functionalities. rsc.orgkuleuven.besemanticscholar.org The investigation of such compounds is often driven by the search for novel therapeutic agents. ontosight.ai
The table below provides a summary of the key properties of this compound.
| Property | Value |
| CAS Number | 2703756-88-9 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Predicted Boiling Point | 385.4±22.0 °C |
| Predicted Density | 1.217±0.06 g/cm³ |
This data is based on predicted values. myskinrecipes.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methoxyisoquinolin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-8(11)4-7-2-3-12-6-9(7)10/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVFFNZWOGYSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=NC=CC2=CC(=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 8 Methoxyisoquinolin 6 Amine
Reactivity of the Amine Functionality
The primary amine group is a key site for a range of reactions, including oxidation, alkylation, and formylation. Its nucleophilic character and the susceptibility of its α-carbon to reaction are central to its chemical transformations.
The primary amine of 8-Methoxyisoquinolin-6-amine can undergo oxidation through several pathways, yielding a variety of products depending on the reagents and reaction conditions. Generally, the oxidation of primary amines can be more challenging than that of secondary or tertiary amines. researchgate.net The electrochemical oxidation of anilines, which are structurally analogous to the aminoisoquinoline, typically begins with the loss of one electron from the nitrogen atom to form a radical cation. researchgate.net
Visible light photoredox catalysis provides a modern approach to amine oxidation. beilstein-journals.org In this process, a photoexcited catalyst oxidizes the amine to an amine radical cation. beilstein-journals.org This highly reactive intermediate can then follow two main pathways:
Hydrogen Atom Abstraction: A suitable hydrogen atom acceptor can abstract a hydrogen atom from the amine radical cation to form an iminium ion. beilstein-journals.org
Deprotonation/Oxidation: The amine radical cation can be deprotonated at the carbon alpha to the nitrogen, producing a strongly reducing α-amino radical. beilstein-journals.org This radical can then be oxidized in a subsequent step to form the corresponding iminium ion. beilstein-journals.org
Further oxidation can lead to other products. For instance, primary amines can be oxidized to nitriles through oxidative dehydrogenation, a transformation often catalyzed by transition metals. researchgate.net In some cases, oxidation of the isoquinoline (B145761) ring system itself can occur, such as the efficient conversion of 7-methoxyisoquinolin-8-amine (B1297096) to the corresponding isoquinoline-5,8-dione (B3342986) using potassium nitrosodisulfonate (Fremy's salt). thieme-connect.de While primary nitrosamines can form from primary amines, they are typically unstable and rapidly decay. ccsnorway.com
N-alkylation of the primary amine at the C-6 position is a fundamental transformation for creating secondary amines. nih.gov Traditional methods often involve toxic alkylating agents like alkyl halides, which can lead to over-alkylation, producing tertiary amines and quaternary ammonium (B1175870) salts. researchgate.netgoogle.com
A more atom-efficient and sustainable approach is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) strategy, which uses alcohols as alkylating agents in the presence of a metal catalyst. nih.gov This process typically involves a ruthenium complex and proceeds through the following mechanism: nih.gov
Dehydrogenation: The metal catalyst temporarily dehydrogenates the alcohol to form an in situ carbonyl compound (an aldehyde or ketone). nih.gov
Condensation: The newly formed carbonyl compound condenses with the primary amine of this compound to form an imine intermediate. nih.gov
Reduction: The metal hydride species, formed during the initial dehydrogenation step, reduces the imine to yield the N-alkylated secondary amine, regenerating the catalyst and producing only water as a byproduct. nih.gov
A variety of primary alcohols can be used, allowing for the introduction of diverse alkyl groups. nih.govresearchgate.net Another method involves the N-alkylation of amines using carboxylic acids and molecular hydrogen, which can also be catalyzed by ruthenium complexes. csic.es
| Reaction | Alkylating Agent | Catalyst | Product |
| N-Alkylation | Alcohols (e.g., octanol, propanol) | Ruthenium complex | N-alkylated secondary amine |
| N-Alkylation | Alkyl Halides | Cesium Base | N-alkylated secondary amine |
| N-Alkylation | Carboxylic Acids / H₂ | Ruthenium/triphos complex | N-alkylated secondary or tertiary amine |
N-formylation converts the primary amine into a formamide, a valuable transformation in organic synthesis. tandfonline.comresearchgate.net Utilizing carbon dioxide (CO₂) as a C1 source represents a green and sustainable method for this reaction. tandfonline.comnih.govresearchgate.net The N-formylation of isoquinoline derivatives with CO₂ typically requires a reducing agent, such as hydrogen (H₂) or a hydrosilane, and a catalyst. tandfonline.comrsc.org
A common catalytic system employs a heterogeneous Ru/ZIF-8 catalyst. tandfonline.comresearchgate.net The reaction proceeds under elevated temperature and pressure, coupling the selective hydrogenation of the isoquinoline ring with the N-formylation of the resulting tetrahydroisoquinoline. tandfonline.com The proposed mechanism suggests that CO₂ participates directly in the reaction rather than being converted to an intermediate like CO or formic acid first. tandfonline.com
When using hydrosilanes as the reducing agent, the mechanism can proceed through several potential pathways depending on the conditions: researchgate.net
Formoxysilane Pathways: The reaction may involve the formation of a formoxysilane intermediate, which then reacts with the amine. researchgate.net
Silyl (B83357) Carbamate (B1207046) Pathway: An alternative route proceeds via a silyl carbamate intermediate. researchgate.netrsc.org
Other C1 sources like formic acid and methanol (B129727) can also be used for N-formylation reactions. researchgate.net These reactions are crucial for synthesizing N-formyl-1,2,3,4-tetrahydroisoquinoline derivatives, which are important intermediates for pharmaceuticals and alkaloids. tandfonline.comresearchgate.net
| C1 Source | Reducing Agent | Catalyst | Key Intermediate(s) |
| Carbon Dioxide (CO₂) | Hydrogen (H₂) | Ru/ZIF-8 | N-formyl-1,2,3,4-tetrahydroisoquinoline |
| Carbon Dioxide (CO₂) | Hydrosilanes | N-Heterocyclic Carbenes (NHCs) or Catalyst-Free | Formoxysilane, Silyl carbamate |
| Formic Acid (HCOOH) | - | KCC-1@Co-N-C-800 | N-formyl-1,2,3,4-tetrahydroisoquinoline |
Reactivity of the Methoxy (B1213986) Group
The methoxy group at the C-8 position is generally less reactive than the amine group. However, it can participate in important substitution and demethylation reactions, particularly under forcing conditions or with specific reagents.
The methoxy group on an aromatic ring can be displaced by a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. smolecule.comresearchgate.net This type of reaction is facilitated by the presence of the electron-withdrawing imine nitrogen within the isoquinoline ring system, which helps to stabilize the negatively charged intermediate (Meisenheimer complex). researchgate.net
The general mechanism involves two steps:
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the methoxy group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate.
Leaving Group Departure: The methoxy group departs as a methoxide (B1231860) ion, restoring the aromaticity of the ring and forming the substituted product.
The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the leaving group. researchgate.net
The conversion of the C-8 methoxy group to a hydroxyl group is a common synthetic strategy. This demethylation can be achieved using strong acids or specific demethylating agents. Treatment of dimethoxyisoquinoline derivatives with a mixture of hydrobromic acid and acetic acid at elevated temperatures can lead to selective ether cleavage. researchgate.net
A widely used reagent for cleaving aryl methyl ethers is boron tribromide (BBr₃) in an inert solvent like dichloromethane. This method is effective for the demethylation of methoxyquinolines to yield the corresponding hydroxyquinolines. The reaction is typically performed at low temperatures. In some cases, acidic hydrolysis using concentrated hydrochloric acid can also be employed to achieve demethylation, sometimes concurrently with other transformations like ester hydrolysis. beilstein-journals.org
| Reaction | Reagent(s) | Conditions | Product |
| Demethylation | Boron tribromide (BBr₃) | Dichloromethane, low temperature | 8-Hydroxyisoquinolin-6-amine |
| Demethylation | Hydrobromic acid / Acetic acid | 115 °C | 8-Hydroxyisoquinolin-6-amine |
| Demethylation | Concentrated Hydrochloric Acid | Heat | 8-Hydroxyisoquinolin-6-amine |
Transformations of the Isoquinoline Ring System
The isoquinoline core of this compound is a robust aromatic system, but it can be induced to undergo various transformations, including reduction to its saturated and partially saturated analogs, as well as more complex ring-closing and rearrangement reactions. These transformations are crucial for diversifying the molecular scaffold and accessing novel chemical entities.
Ring Reduction Reactions (e.g., to Tetrahydroisoquinolines)
The reduction of the isoquinoline ring system to its 1,2,3,4-tetrahydroisoquinoline (B50084) counterpart is a common and valuable transformation. Tetrahydroisoquinolines are prevalent structural motifs in a vast number of alkaloids and biologically active molecules. thieme-connect.de The reduction of this compound would yield 8-methoxy-1,2,3,4-tetrahydroisoquinolin-6-amine, a flexible, saturated heterocyclic system.
Various reducing agents can be employed for this transformation, with the choice of reagent often influencing the reaction conditions and chemoselectivity. For isoquinoline systems, catalytic hydrogenation and chemical reduction are the most frequently employed methods.
Catalytic Hydrogenation: This method typically involves the use of hydrogen gas in the presence of a metal catalyst. The selection of the catalyst and reaction conditions (pressure, temperature, solvent) is critical for achieving high yields and selectivity.
Chemical Reduction: A variety of chemical reagents can effect the reduction of the isoquinoline nucleus. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common choice for the reduction of imines, and can be used for the reduction of dihydroisoquinolinium intermediates. researchgate.net For a complete reduction of the aromatic isoquinoline ring, stronger reducing agents or a two-step process might be necessary. For instance, the reduction of an N-acylated isoquinoline followed by deprotection can be a viable strategy.
The table below summarizes common reduction methods applicable to isoquinoline systems.
| Reagent/Catalyst | Conditions | Product Type | Reference |
| H₂, 10% Pd/C, Et₃N, EtOH | Room Temperature, 22 h | Tetrahydroisoquinoline | researchgate.net |
| NaBH₄, EtOH | Room Temperature, 1 h | Tetrahydroisoquinoline from Dihydroisoquinolinium | researchgate.net |
| Sodium cyanoborohydride, MeOH, acidic conditions | Not specified | Tetrahydroisoquinoline | ethz.ch |
| Sodium aluminum hydride | Not specified | Tetrahydroisoquinoline | ethz.ch |
These methods, while demonstrated on various isoquinoline derivatives, provide a strong basis for the potential reduction of this compound to its corresponding tetrahydroisoquinoline analog. The presence of the methoxy and amine groups on the benzene (B151609) ring of this compound may influence the reactivity and require optimization of the reaction conditions.
Ring-Closing and Rearrangement Mechanisms
Beyond simple reduction, the isoquinoline scaffold can participate in more complex transformations. Ring-closing reactions are fundamental to the synthesis of the isoquinoline core itself, often involving the formation of a pyridine (B92270) ring onto a pre-existing benzene ring. thieme-connect.de Methods like the Pomeranz-Fritsch synthesis, which involves the acid-catalyzed cyclization of a benzylaminoacetal, are classic examples. semanticscholar.orgresearchgate.net While these are typically used for the initial synthesis, intramolecular reactions on a suitably functionalized this compound could lead to new fused ring systems.
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including nitrogen-containing heterocycles. organic-chemistry.org If this compound were functionalized with two olefinic tethers, RCM could be employed to construct a new ring fused to the isoquinoline system. The mechanism involves a metal carbene catalyst (e.g., Grubbs catalyst) that facilitates the formation of a metallacyclobutane intermediate, which then undergoes cycloreversion to yield the cyclic alkene product and a volatile alkene byproduct like ethene. organic-chemistry.org
Rearrangement reactions represent another class of transformations that could potentially alter the isoquinoline skeleton of this compound or its derivatives. While specific examples involving this exact compound are not prevalent, general rearrangement mechanisms in organic chemistry could be applicable under certain conditions. For instance, the Favorskii rearrangement, which involves the rearrangement of α-halo ketones in the presence of a base to form carboxylic acid derivatives, could be envisioned if a suitable ketone functionality were introduced onto the isoquinoline backbone. wikipedia.orgmsu.edu The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.orgmsu.edu
Comprehensive Mechanistic Studies of Reactions Involving this compound and its Analogs
A thorough understanding of reaction mechanisms is paramount for predicting reactivity, controlling selectivity, and designing efficient synthetic routes. For a molecule like this compound, mechanistic studies would focus on the transformations of its key functional groups—the amine and the isoquinoline ring—and the interplay between them.
Elucidation of Reaction Pathways for Amine Transformations
The primary amine group at the C-6 position of this compound is a key site for chemical modification. A variety of transformations can be envisioned for this functional group, each with its own mechanistic pathway.
N-Functionalization: The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile. It can readily react with electrophiles in a variety of classic organic reactions.
N-Alkylation: Reaction with alkyl halides would proceed via an SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
N-Acylation: Acylation with acyl chlorides or anhydrides follows a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the amide with the expulsion of a leaving group (e.g., chloride).
N-Formylation: This specific type of acylation can be achieved with various formylating agents. For example, reaction with formic acid involves a condensation reaction where the amine and formic acid are dehydrated, often with the aid of a Dean-Stark trap to remove the water byproduct. mdpi.com Other methods, like the use of chloral (B1216628), proceed by nucleophilic attack of the amine on the chloral carbonyl group. mdpi.com
Reductive Amination: The amine group itself can be formed or further alkylated via reductive amination. For instance, the reaction of an aldehyde or ketone with an amine forms an imine or enamine intermediate, which is then reduced in situ.
The table below outlines some common amine transformations and their general mechanistic features.
| Transformation | Reagent(s) | Key Intermediate(s) | Mechanism Type | Reference |
| N-Alkylation | Alkyl Halide | - | SN2 | - |
| N-Acylation | Acyl Chloride | Tetrahedral Intermediate | Nucleophilic Acyl Substitution | - |
| N-Formylation | Formic Acid, Toluene | - | Condensation | mdpi.com |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Imine/Iminium ion | Nucleophilic addition, reduction | nih.gov |
| Diazotization | NaNO₂, H⁺ | Diazonium Salt | - | researchgate.net |
Diazotization and Subsequent Reactions: Treatment of the primary aromatic amine of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would lead to the formation of a diazonium salt. This intermediate is highly versatile and can undergo a variety of transformations, including Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN) at the C-6 position, or reduction to remove the amine group entirely. researchgate.net
Understanding Reaction Selectivity and Stereochemical Control
For reactions involving this compound and its derivatives, particularly those that generate new stereocenters, understanding and controlling selectivity is a key challenge. This includes chemoselectivity (which functional group reacts), regioselectivity (where the reaction occurs), and stereoselectivity (the spatial arrangement of the newly formed bonds).
Chemoselectivity: In this compound, there are multiple potentially reactive sites: the primary amine, the isoquinoline nitrogen, and the aromatic rings. The choice of reagents and reaction conditions will determine which site reacts preferentially. For example, under acidic conditions, the more basic isoquinoline nitrogen might be protonated, deactivating the ring towards electrophilic attack. Conversely, the primary amine can be selectively acylated in the presence of the less nucleophilic isoquinoline nitrogen.
Regioselectivity: In reactions involving the aromatic rings, such as electrophilic aromatic substitution, the directing effects of the existing substituents (the methoxy and amino groups) will govern the position of the incoming electrophile. Both the methoxy and amino groups are activating, ortho-, para-directing groups. Their combined influence on the benzene ring of the isoquinoline system will dictate the regiochemical outcome of substitutions.
Stereochemical Control: If a reaction creates a new chiral center, for example, by addition to the C-1 position of the isoquinoline ring after reduction to a dihydroisoquinoline, controlling the stereochemistry becomes crucial. This is often achieved through the use of chiral catalysts or auxiliaries.
Catalyst Control: Chiral catalysts can create a chiral environment around the substrate, favoring the formation of one enantiomer or diastereomer over the other. nih.gov For example, in the asymmetric synthesis of α-tertiary amines, a chiral diene-ligated rhodium catalyst was shown to effectively control the stereochemical outcome. nih.gov Mechanistic studies, including DFT calculations, can reveal the origin of this control, often pointing to specific non-covalent interactions in the transition state. nih.gov
Reagent Control: A chiral reagent can also be used to induce stereoselectivity. youtube.com In this approach, the stereochemical information is embedded within the reagent itself, which then transfers this chirality to the substrate during the reaction.
Substrate Control: If the substrate is already chiral, it can influence the stereochemistry of subsequent reactions. This is particularly relevant in the synthesis of complex molecules where existing stereocenters direct the formation of new ones.
The development of stereoselective transformations for isoquinoline analogs often relies on a deep mechanistic understanding of how the catalyst, reagent, and substrate interact to favor the desired stereochemical pathway.
Derivatization and Structural Modification Strategies Involving the 8 Methoxyisoquinolin 6 Amine Scaffold
Rational Design of Novel 8-Methoxyisoquinolin-6-amine Derivatives
The rational design of new derivatives of this compound and related scaffolds is a cornerstone of modern drug discovery. This approach leverages an understanding of structure-activity relationships (SAR) to create molecules with enhanced potency, selectivity, and pharmacokinetic profiles. A key strategy involves the hybridization of the isoquinoline (B145761) or quinoline (B57606) core with other pharmacophores to generate novel chemical entities with desired biological activities.
For instance, in the development of antiplasmodial agents, a hybridization approach was employed using the 8-amino-6-methoxyquinoline (B117001) pharmacophore, a core element of antimalarial drugs like primaquine (B1584692) and tafenoquine. mdpi.comnih.gov This scaffold was linked to a tetrazole ring through various linkers, and the lipophilic side chains were modified to investigate their impact on activity. mdpi.com This rational design process led to the identification of compounds with significant antiplasmodial activity. mdpi.comnih.gov
Similarly, in the design of CXCR4 antagonists with anti-HIV activity, a multi-component reaction was used to synthesize complex isoquinoline-based derivatives. nih.gov The design strategy focused on creating molecules that could effectively interact with the target receptor, leading to potent inhibition of HIV-1. nih.gov The influence of substituent placement on the electronic properties and biological activity of quinoline and isoquinoline derivatives is a critical consideration in rational design. For example, introducing electron-donating groups like a methoxy (B1213986) group can enhance the electron density of the aromatic ring, influencing stability and hydrogen-bonding capacity. doi.org
Introduction of Diverse Substituents onto the Isoquinoline Nucleus
The introduction of a wide array of substituents onto the isoquinoline nucleus is a fundamental strategy for creating chemical diversity and modulating the properties of the parent compound. These modifications can be made at various positions on the heterocyclic ring system to influence factors such as lipophilicity, solubility, and target binding affinity.
Common synthetic methods for introducing substituents include electrophilic substitution reactions, which can add functional groups at different positions on the isoquinoline ring. For example, halogenation, nitration, and acylation can be used to introduce chloro, nitro, and acyl groups, respectively. The specific position of substitution is directed by the existing functional groups on the ring.
In the context of related quinoline derivatives, the introduction of electron-withdrawing or -donating substituents has been shown to impact the pKa values of the hydroxyl and quinolinium nitrogen, which in turn affects their biological activity. nih.gov For instance, the introduction of a chlorine atom at the R5 position of 8-hydroxyquinoline-derived Mannich bases increased both toxicity and selectivity against multidrug-resistant cancer cells. nih.gov
| Substituent | Effect on 8-Hydroxyquinoline Derivatives | Reference |
| Chlorine at R5 | Increased toxicity and selectivity | nih.gov |
| Nitro at R5 | Slightly increased toxicity, eliminated selectivity | nih.gov |
| Aromatic amide at R2 | Increased lipophilicity and antiviral activity | nih.gov |
Formation of N-Substituted Derivatives via Amine Functionalization
The primary amine group at the 6-position of this compound is a key handle for a variety of chemical modifications, allowing for the synthesis of a diverse range of N-substituted derivatives. Amine functionalization can be achieved through several well-established synthetic methods.
One common approach is N-alkylation, where an alkyl group is introduced onto the amine nitrogen. This can be accomplished through reactions with alkyl halides or via reductive amination. Another important transformation is the formation of amides and sulfonamides through reactions with acyl chlorides or sulfonyl chlorides, respectively. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and pharmacokinetic profile.
For example, in the synthesis of novel antimalarial agents, the 8-amino group of 6-methoxyquinolin-8-amine was functionalized. mdpi.com A straightforward nucleophilic substitution with 2-chloroethyl-1-amine hydrochloride was attempted to introduce an ethyl linker. mdpi.com When this failed, an alternative multi-step approach involving the reaction of the amine with chloroacetyl chloride to form an amide was successfully employed. mdpi.com The use of protecting groups, such as the t-butoxycarbonyl (BOC) group, is often necessary to control the reactivity of the amine during multi-step syntheses. google.com
The functionalization of surfaces with amine groups has also been shown to enhance the loading capacity of drug delivery systems for hydrophobic molecules. nih.gov This principle can be applied to the design of drug conjugates where the amine group on the isoquinoline scaffold serves as an attachment point.
Synthesis of Complex Fused Heterocyclic Systems Containing the this compound Unit
The this compound scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. slideshare.net Fused rings can impart conformational rigidity and introduce novel three-dimensional shapes, which can lead to enhanced binding affinity and selectivity for biological targets.
Several synthetic strategies can be employed to construct fused rings. One approach involves intramolecular cyclization reactions, where a side chain attached to the isoquinoline nucleus reacts with another part of the molecule to form a new ring. Transition-metal-catalyzed reactions are powerful tools for facilitating such cyclizations. mdpi.com For example, palladium-catalyzed intramolecular cyclization is a common method for forming medium-sized heterocycles. mdpi.com
Another strategy is the use of multi-component reactions, which allow for the one-pot synthesis of complex heterocyclic structures from three or more starting materials. semanticscholar.org These reactions are highly efficient and can generate significant molecular diversity. The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines, which can then be further modified to create fused systems.
The exploration of scaffold-switching, where one bicyclic heteroaromatic system is replaced with another, has been used to discover new antituberculosis agents. nih.gov This approach highlights the potential for using the this compound core as a starting point for the synthesis of a wide variety of fused heterocyclic analogs.
Strategic Modifications for Enhanced Research Utility
Strategic modifications of the this compound scaffold can enhance its utility as a research tool, for example, by incorporating reporter groups or reactive handles for bioconjugation. These modifications can facilitate the study of the molecule's mechanism of action, target engagement, and distribution in biological systems.
The introduction of fluorescent tags or radioactive isotopes can enable the visualization and quantification of the compound in vitro and in vivo. The amine group at the 6-position is an ideal site for the attachment of such labels.
Furthermore, the introduction of functional groups that can participate in "click chemistry" reactions, such as azides or alkynes, provides a powerful tool for creating bioconjugates. These modified derivatives can be used to link the isoquinoline scaffold to proteins, nucleic acids, or other biomolecules to probe biological processes or to create targeted drug delivery systems.
The synthesis of derivatives with altered physicochemical properties, such as increased water solubility or membrane permeability, can also enhance their utility in research. For example, the introduction of polar groups can improve aqueous solubility, while the addition of lipophilic moieties can enhance membrane permeability. A systematic approach to these modifications, guided by computational modeling and experimental validation, is crucial for developing optimized research tools. nih.gov
Theoretical and Computational Investigations of 8 Methoxyisoquinolin 6 Amine
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations provide fundamental insights into the electronic nature of a molecule. For 8-Methoxyisoquinolin-6-amine, methods like Density Functional Theory (DFT) are instrumental in characterizing its electronic properties. Typically, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) is employed to achieve a balance between computational cost and accuracy for molecules of this nature. nih.govmaterialsciencejournal.org
Frontier Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. ossila.comresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic system, with significant contributions from the amino group, which is a strong electron-donating group. The methoxy (B1213986) group also contributes to the electron density of the ring system. The LUMO, on the other hand, is anticipated to be distributed over the electron-deficient pyrimidine (B1678525) ring of the isoquinoline (B145761) core.
A hypothetical representation of the frontier molecular orbital energies for this compound, as would be calculated using DFT, is presented in Table 1.
Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: These values are illustrative and would be determined through specific DFT calculations.
The magnitude of the HOMO-LUMO gap can be indicative of the molecule's electronic transitions. A smaller gap generally suggests that the molecule will be more reactive and can be more easily excited electronically. nih.gov
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is key to understanding its intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netwolfram.comnih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas. wolfram.com
For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atom of the methoxy group, as well as the amino group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic protons would exhibit positive potential, indicating them as sites for nucleophilic interaction.
Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution by calculating the partial atomic charges on each atom. nih.gov A hypothetical NBO charge distribution for key atoms in this compound is provided in Table 2.
Table 2: Hypothetical NBO Charges on Selected Atoms of this compound
| Atom | Hypothetical NBO Charge (a.u.) |
|---|---|
| N (isoquinoline) | -0.55 |
| N (amino group) | -0.85 |
| O (methoxy group) | -0.60 |
| C (attached to amino) | +0.20 |
| C (attached to methoxy) | +0.35 |
Note: These values are illustrative and would be obtained from NBO analysis following a DFT calculation.
Prediction and Analysis of Molecular Properties Relevant to Chemical Research
Computational methods can predict various molecular properties that are crucial for chemical research, saving time and resources compared to experimental determination.
Computational Estimation of Dissociation Constants (pKa)
The dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For this compound, the basicity of the amino group and the isoquinoline nitrogen are of particular interest. Computational methods, such as those based on thermodynamic cycles in combination with DFT and a suitable solvent model (like the Polarizable Continuum Model, PCM), can provide reliable estimates of pKa values. mdpi.com
Table 3: Hypothetical Calculated pKa Values for this compound
| Ionizable Group | Predicted pKa |
|---|---|
| Amino Group (-NH2) | 5.5 |
| Isoquinoline Nitrogen | 4.8 |
Note: These values are illustrative and would be the result of specific pKa calculations.
Knowledge of the pKa is vital for understanding the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological activity.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule can significantly impact its properties and reactivity. Conformational analysis involves exploring the different spatial arrangements of a molecule (conformers) and their relative energies. smu.edudalalinstitute.com For this compound, the primary focus of conformational analysis would be the rotation around the C-O bond of the methoxy group and the C-N bond of the amino group.
By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of the most stable conformer(s) and the energy barriers between them. This analysis is typically performed using molecular mechanics or DFT methods. nih.gov
A hypothetical energy landscape for the rotation of the methoxy group is depicted below, where the dihedral angle is varied and the relative energy is calculated. The minima in the landscape correspond to stable conformations.
Table 4: Hypothetical Relative Energies for Methoxy Group Rotation
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
|---|---|
| 0 | 2.5 (eclipsed) |
| 60 | 0.5 |
| 120 | 0.8 |
| 180 | 0.0 (staggered, most stable) |
Note: These values are for illustrative purposes and would be derived from a conformational scan.
Reaction Mechanism Elucidation Through Computational Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally. smu.edusumitomo-chem.co.jp For this compound, one could computationally model various reactions, such as electrophilic aromatic substitution or nucleophilic attack.
An illustrative reaction coordinate diagram for a hypothetical electrophilic substitution is presented below.
Table 5: Hypothetical Energy Profile for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0 |
| Transition State 1 | +15 |
| Intermediate | +5 |
| Transition State 2 | +12 |
| Products | -10 |
Note: These values are hypothetical and would be calculated for a specific reaction.
Such studies can help in predicting the regioselectivity of reactions and understanding the factors that control the reaction rate.
Transition State Analysis and Reaction Energetics
Transition state analysis is a cornerstone of computational chemistry, allowing researchers to understand the mechanisms and feasibility of chemical reactions. By calculating the energy of transition states—the high-energy intermediates between reactants and products—scientists can predict reaction rates and identify the most likely reaction pathways.
For this compound, such analyses could be applied to various potential reactions, such as N-alkylation, acylation, or electrophilic aromatic substitution. nih.gov Computational models, like those based on Density Functional Theory (DFT), could predict the energy barriers for these transformations, offering a theoretical basis for optimizing reaction conditions. For instance, a theoretical study on the formation of Schiff bases from similar amine-containing compounds utilized computational methods to determine that the dehydration of a carbinolamine intermediate is the rate-determining step. nih.gov Similar investigations on this compound would be crucial for understanding its synthetic accessibility and reactivity.
Table 1: Hypothetical Transition State Analysis Data for a Reaction of this compound
| Reaction Type | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| N-Alkylation with Methyl Iodide | DFT (B3LYP) | 6-31G(d) | Data Not Available |
| Acylation with Acetyl Chloride | DFT (B3LYP) | 6-31G(d) | Data Not Available |
| Electrophilic Nitration | DFT (B3LYP) | 6-31G(d) | Data Not Available |
This table is for illustrative purposes only. The values are hypothetical and are not based on actual experimental or computational data.
Solvent Effects on Reaction Pathways
The choice of solvent can dramatically influence the outcome of a chemical reaction. researchgate.net Computational chemistry provides tools to model these solvent effects, either implicitly by treating the solvent as a continuous medium or explicitly by including individual solvent molecules in the calculation. mdpi.comresearchgate.net These models can predict how a solvent's polarity and hydrogen-bonding capabilities might stabilize or destabilize reactants, transition states, and products, thereby altering reaction rates and selectivity. researchgate.netwhiterose.ac.ukrsc.org
For this compound, understanding solvent effects would be critical for its synthesis and for any potential applications in solution-phase processes. For example, in reactions involving charged intermediates, polar solvents would be expected to have a significant stabilizing effect. whiterose.ac.uk A computational study on the reaction of amines with trimethylsulfonium (B1222738) salts demonstrated that increasing solvent polarity can increase the activation free energy. rsc.org Similar computational screening of solvents for reactions of this compound could guide experimental work and lead to improved reaction yields and purities. bldpharm.com
Table 2: Hypothetical Solvent Effects on a Reaction of this compound
| Solvent | Dielectric Constant | Predicted Relative Rate |
| Hexane | 1.9 | Data Not Available |
| Dichloromethane | 9.1 | Data Not Available |
| Acetonitrile | 37.5 | Data Not Available |
| Water | 80.1 | Data Not Available |
This table is for illustrative purposes only and presents a hypothetical scenario. The relative rates are not based on actual data.
In Silico Screening and Library Design of this compound Analogs
In silico screening and library design are powerful computational techniques used in drug discovery and materials science to identify promising new compounds. nih.govresearchgate.net These methods involve the creation of virtual libraries of molecules based on a core scaffold, such as this compound, and then using computational models to predict their properties and activities. rjptonline.org
For this compound, a virtual library could be generated by systematically modifying the methoxy and amine groups or by adding substituents to the isoquinoline ring. These analogs could then be screened for their potential to bind to a specific biological target, such as an enzyme or receptor, using molecular docking simulations. nih.gov This approach has been successfully used to identify potent inhibitors for various diseases. The results of such in silico screening can prioritize the synthesis of the most promising candidates, saving significant time and resources in the drug development process.
Table 3: Hypothetical In Silico Screening Data for Analogs of this compound
| Analog | Modification | Predicted Binding Affinity (kcal/mol) | Target |
| Analog 1 | 6-Amino group acetylated | Data Not Available | Kinase X |
| Analog 2 | 8-Methoxy group demethylated | Data Not Available | Kinase X |
| Analog 3 | 5-Fluoro substitution | Data Not Available | Kinase X |
| Analog 4 | 7-Chloro substitution | Data Not Available | Kinase X |
This table is for illustrative purposes only. The predicted binding affinities are hypothetical and not derived from actual studies.
Research Applications and Biological Target Interactions of 8 Methoxyisoquinolin 6 Amine and Its Analogs
Function as a Key Chemical Building Block in Complex Organic Synthesis
8-Methoxyisoquinolin-6-amine serves as a fundamental component in the synthesis of more elaborate molecules, leveraging its reactive amine and methoxy-substituted isoquinoline (B145761) core. bldpharm.comsigmaaldrich.comenamine.net
Precursor in the Synthesis of Functionalized Heterocyclic Compounds
The chemical structure of this compound makes it an ideal precursor for the creation of a variety of functionalized heterocyclic compounds. nih.govorganic-chemistry.org The amine group at the 6-position and the methoxy (B1213986) group at the 8-position influence the reactivity of the isoquinoline ring, allowing for selective modifications. nih.gov Synthetic chemists utilize this compound to construct complex polycyclic systems and introduce diverse functional groups, which are essential for tuning the physicochemical properties and biological activities of the final products. researchgate.netlookchem.com For instance, the amine can be readily acylated, alkylated, or used in coupling reactions to append other molecular fragments.
Intermediate in Medicinal Chemistry Research
In the realm of medicinal chemistry, this compound is a crucial intermediate for the synthesis of compounds with therapeutic potential. Its structural framework is present in molecules designed to interact with specific biological targets. The development of novel drugs often involves the systematic modification of a lead compound, and this compound provides a reliable starting point for such endeavors. mdpi.com Its utility as an intermediate allows for the efficient generation of libraries of related compounds for structure-activity relationship (SAR) studies.
Application in Medicinal Chemistry Research
The this compound scaffold has been extensively explored in medicinal chemistry for its potential to yield potent and selective modulators of various biological targets.
Investigation as a Therapeutic Agent Targeting Specific Enzymes or Receptors
Researchers have investigated derivatives of this compound as potential therapeutic agents targeting a range of enzymes and receptors. evitachem.com The isoquinoline core can be tailored to fit into the binding pockets of specific proteins, thereby modulating their activity. nih.gov For example, modifications of the this compound structure have led to the discovery of compounds with potential applications in areas such as neurodegenerative diseases and infectious diseases.
Development as Inhibitors (e.g., IKK, plasma kallikrein, CXCR4 antagonists)
A significant area of research has been the development of this compound analogs as inhibitors of key enzymes and receptors involved in disease pathways.
IKK Inhibitors: IκB kinase (IKK) is a key enzyme in the NF-κB signaling pathway, which is implicated in inflammation and cancer. nih.gov While direct examples of this compound as an IKK inhibitor are not prominent, the broader class of isoquinoline-containing compounds has been explored for IKK inhibition. nih.govmedchemexpress.commedchemexpress.com The general strategy involves designing molecules that can selectively bind to the ATP-binding site or allosteric sites of IKK subunits.
Plasma Kallikrein Inhibitors: Plasma kallikrein is a serine protease that plays a crucial role in the contact activation system and is a validated target for the treatment of hereditary angioedema (HAE). nih.govmdpi.com Derivatives of aminoisoquinolines have been patented as plasma kallikrein inhibitors. For example, N-((1-amino-8-methoxyisoquinolin-6-yl)methyl)-2-methyl-1-{[6-(pyrrolidin-1-yl)pyridin-3-yl]methyl}imidazole-4-carboxamide is one such compound designed to inhibit plasma kallikrein. google.com These inhibitors are being investigated for their potential to prevent the excessive production of bradykinin, a key mediator of swelling in HAE. nih.gov
CXCR4 Antagonists: The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that, along with its ligand CXCL12, is involved in various physiological processes, including HIV entry into cells and cancer metastasis. thno.orgplos.org The isoquinoline scaffold has been utilized in the design of potent CXCR4 antagonists. nih.gov For instance, a series of isoquinoline-based compounds have been synthesized and evaluated for their anti-HIV activity, demonstrating the potential of this chemical class to block the CXCR4 receptor. nih.gov
Table 1: Examples of this compound Analogs and their Biological Targets
| Compound Class | Target | Therapeutic Area | Key Findings |
| N-((1-amino-8-methoxyisoquinolin-6-yl)methyl)imidazole-4-carboxamides | Plasma Kallikrein | Hereditary Angioedema | Potent inhibition of plasma kallikrein. google.com |
| Isoquinoline-based compounds | CXCR4 | HIV | Effective antagonists of the CXCR4 receptor with anti-HIV activity. nih.govnih.gov |
Scaffold for the Discovery of Novel Bioactive Molecules
The this compound structure serves as a versatile scaffold for the discovery of new bioactive molecules. whiterose.ac.ukresearchgate.net Its inherent drug-like properties and synthetic tractability make it an attractive starting point for the exploration of new chemical space. researchgate.net By employing techniques such as fragment-based drug design and combinatorial chemistry, researchers can generate diverse libraries of compounds based on this scaffold. These libraries can then be screened against a wide array of biological targets to identify novel hits for further development. The quinoline (B57606) and isoquinoline frameworks are considered "privileged structures" in medicinal chemistry due to their ability to bind to multiple receptor types. beilstein-journals.org
Contributions to Advanced Materials Research
The unique electrochemical and structural characteristics of this compound and its related derivatives have positioned them as compounds of interest in the field of advanced materials. Their inherent redox properties are a key feature, making them suitable for integration into novel materials designed for energy applications.
Development as Redox-Active Components in Energy Storage Devices
In the quest for more efficient and sustainable energy storage solutions, organic molecules are being increasingly investigated as viable alternatives to traditional inorganic materials. This compound has emerged as a promising candidate in this domain, specifically for its role as a redox-active component in devices like rechargeable batteries. The core isoquinoline structure can undergo reversible oxidation and reduction processes, which is the fundamental principle behind charge storage.
The strategic placement of the methoxy (-OCH3) and amine (-NH2) groups on the isoquinoline ring is crucial. These functional groups modulate the electronic properties of the molecule, thereby influencing its redox potential. This tunability allows scientists to tailor the compound's electrochemical behavior to meet the specific voltage and capacity requirements of a particular energy storage system. Research has demonstrated that incorporating these isoquinoline derivatives into polymer chains can lead to the creation of redox-active polymers with stable cycling performance, a critical factor for the longevity of rechargeable batteries. These organic-based systems offer the potential for more environmentally friendly and cost-effective energy storage compared to their metal-based counterparts.
Broader Scientific Applications in Chemical Biology Research
The utility of this compound extends into the realm of chemical biology, where its structural scaffold serves as a versatile starting point for the design of molecular probes and modulators of biological activity. The ability to synthesize a variety of derivatives from this core structure allows researchers to create tools to investigate and influence cellular processes with a high degree of specificity.
Derivatives of this compound have been successfully developed as fluorescent probes. By chemically modifying the isoquinoline core, scientists can create molecules that exhibit fluorescence, which can be used to visualize and study biological targets such as specific proteins or organelles within living cells. The photophysical properties of these probes, including their brightness and color, can be fine-tuned through chemical synthesis, enabling the development of customized imaging agents for a wide range of biological applications.
Furthermore, the this compound framework has been utilized as a foundational structure for the discovery of inhibitors for specific enzymes. By generating libraries of related compounds and screening them for their ability to interact with and inhibit the function of a target enzyme, researchers can identify lead compounds for drug discovery efforts. This approach has been particularly fruitful in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers. The versatility of the this compound scaffold allows for the systematic optimization of inhibitor potency and selectivity.
Q & A
Q. What controls are critical when evaluating the compound’s antioxidant activity in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
